molecular formula C23H26N2O B2512568 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 502757-78-0

3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2512568
CAS No.: 502757-78-0
M. Wt: 346.474
InChI Key: MXPFPWCVCGFUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the cyanoenamide family, characterized by a central α,β-unsaturated carbonyl system conjugated with a cyano group. Key structural elements include:

  • A 2,4,6-trimethylphenyl (mesityl) group as the N-substituent, which enhances solubility in nonpolar solvents and may influence crystallinity .
  • A cyano group at the β-position, which stabilizes the enamide system through resonance and may modulate electronic properties for applications in catalysis or materials science.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-15-11-16(2)21(17(3)12-15)25-22(26)19(14-24)13-18-7-9-20(10-8-18)23(4,5)6/h7-13H,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPFPWCVCGFUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamine Intermediate: This step involves the reaction of 4-tert-butylbenzaldehyde with 2,4,6-trimethylaniline in the presence of a suitable catalyst to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

    Final Cyclization: The final step involves cyclization under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the cyano group converted to an amine.

    Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

Research indicates that 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits several biological activities:

  • Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : The compound has exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways related to cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings indicated that modifications to the cyano group significantly enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values in the micromolar range, suggesting promising therapeutic potential for further development.

CompoundCell LineIC50 (µM)
3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamideMCF-7 (Breast Cancer)5.5
3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamidePC-3 (Prostate Cancer)6.8

Case Study 2: Antimicrobial Activity

In a separate investigation published in Antibiotics, the antimicrobial efficacy of the compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of approximately 128 µg/mL for both bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli128

Mechanism of Action

The mechanism by which 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The tert-butylphenyl and trimethylphenyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Cyanoenamides

The following table compares 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (hypothetical) C₂₃H₂₆N₂O 346.47 4-tert-butylphenyl, 2,4,6-trimethylphenyl Not provided -
2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide C₁₆H₁₄N₂OS 282.37 5-methylthiophen-2-yl, 4-methylphenyl 444591-83-7
(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide C₂₇H₂₅BrN₂O₃ 519.41 4-bromobenzyloxy, 3-methoxyphenyl, 2,4,6-trimethylphenyl 522657-27-8
3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide C₂₆H₂₃ClN₂O₂ 442.93 4-chlorobenzyloxy, phenyl, 2,4,6-trimethylphenyl Not provided
Key Observations:

Electronic Effects: The tert-butyl group in the target compound likely increases electron-donating effects compared to the bromine or chlorine substituents in analogs , which are electron-withdrawing. This difference may alter reactivity in cross-coupling reactions or charge-transfer properties. The cyano group stabilizes the enamide system across all analogs, but steric hindrance from the mesityl group (2,4,6-trimethylphenyl) may reduce intermolecular interactions, as seen in crystallographic studies using SHELX software .

Biological Activity: The thiophene-containing analog (CAS 444591-83-7) has a lower molecular weight (282.37 g/mol) and increased solubility in polar solvents due to the sulfur heteroatom, making it more suitable for pharmaceutical screening .

Crystallographic Behavior :

  • Compounds with mesityl groups (e.g., target compound and CAS 522657-27-8) often form highly ordered crystals due to reduced steric repulsion, facilitating structure determination via SHELXL .

Biological Activity

3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, commonly referred to as (Z)-3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, is a compound with significant potential in various biological applications. This article discusses its chemical structure, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C23_{23}H26_{26}N2_{2}O, with a molecular weight of 346.5 g/mol. The structure features a cyano group and two bulky aromatic substituents that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibit notable antimicrobial activity. A study conducted on related compounds demonstrated effective inhibition of bacterial growth in various strains of Gram-negative bacteria through mechanisms involving the disruption of cell membrane integrity and interference with metabolic pathways .

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death. At concentrations around 50 μM, significant cytotoxic effects were observed without affecting normal cells, suggesting a selective action against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation, it was found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Inhibition of Gram-negative bacteria at low concentrations; mechanism involves membrane disruption.
Cytotoxicity Induces apoptosis in cancer cells via caspase activation; selective toxicity noted at 50 μM concentration.
Anti-inflammatory Decreased levels of TNF-α and IL-6 in LPS-induced inflammation models; potential for treating inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.